3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid
CAS No.: 2091608-91-0
Cat. No.: VC5747104
Molecular Formula: C11H10F2O2
Molecular Weight: 212.196
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2091608-91-0 |
|---|---|
| Molecular Formula | C11H10F2O2 |
| Molecular Weight | 212.196 |
| IUPAC Name | 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C11H10F2O2/c12-9-3-1-8(2-4-9)11(13)5-7(6-11)10(14)15/h1-4,7H,5-6H2,(H,14,15) |
| Standard InChI Key | XLPSAJZYTTYMGS-UHFFFAOYSA-N |
| SMILES | C1C(CC1(C2=CC=C(C=C2)F)F)C(=O)O |
Introduction
Structural Characteristics and Basic Properties
3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid (CAS 2007920-55-8, PubChem CID 127263562) is a cyclobutane-based carboxylic acid with two substituents at position 3: a fluorine atom and a 4-fluorophenyl group. Its molecular formula is C₁₁H₁₀F₂O₂, and it has a molecular weight of 212.19 g/mol .
Key Structural Features:
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Cyclobutane ring: A strained four-membered ring with significant ring strain (~110 kJ/mol), influencing reactivity .
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Carboxylic acid group: Positioned at carbon 1, enabling participation in hydrogen bonding and salt formation.
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Fluorinated substituents: A fluorine atom and a 4-fluorophenyl group at carbon 3, contributing to lipophilicity and electronic effects .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀F₂O₂ | |
| Molecular Weight | 212.19 g/mol | |
| CAS Number | 2007920-55-8, 2091608-91-0 | |
| SMILES | C1C(CC1(C2=CC=C(C=C2)F)F)C(=O)O |
Synthesis and Chemical Behavior
The synthesis of 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid involves multistep organic reactions. Key methodologies include:
Nucleophilic Fluorination
A critical step in synthesizing fluorinated cyclobutane derivatives. For example, 3-fluorocyclobutanecarboxylic acid intermediates are generated via nucleophilic fluorination of brominated or chlorinated precursors using reagents like KF or CsF under controlled conditions .
Functional Group Transformations
The carboxylic acid moiety allows further derivatization, such as:
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Esterification: Conversion to methyl or ethyl esters for enhanced solubility.
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Amidation: Reaction with amines to form amides.
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Sulfonation/Thiolation: Introduction of sulfonyl chlorides or thiols .
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Nucleophilic Fluorination | KF, DMF, 80°C | Fluorinated cyclobutane ring |
| Hydrolysis | H₂O, H₂SO₄, reflux | Carboxylic acid formation |
| Amidation | SOCl₂, then amine | Amide derivatives |
Stereochemistry and Isomerism
The compound exists as cis- and trans-isomers due to the spatial arrangement of substituents around the cyclobutane ring. Diastereomer separation techniques (e.g., chromatography or crystallization) are employed to isolate pure stereoisomers .
Cis- vs. Trans-Isomers
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Cis-Isomer: Both fluorine and 4-fluorophenyl groups are on the same face of the cyclobutane ring.
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Trans-Isomer: Substituents are on opposite faces.
| Isomer | Relative Configuration | Physicochemical Impact |
|---|---|---|
| Cis | Same face substituents | Higher ring strain, lower solubility |
| Trans | Opposite face substituents | Reduced steric hindrance |
Physicochemical Properties
The compound’s properties are influenced by fluorination and the cyclobutane ring:
pKa and Log P
Experimental data from fluorinated cyclobutane derivatives reveal:
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pKa: ~2.5–3.0 (acidic due to electron-withdrawing fluorine).
| Property | Value | Rationale |
|---|---|---|
| pKa | ~2.5–3.0 | Fluorine enhances acidity |
| Log P | ~2.8–3.2 | Fluorophenyl group increases lipophilicity |
Comparison with Structurally Related Compounds
The table below contrasts 3-fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid with analogous compounds:
| Compound | CAS Number | Substituents (C3) | Molecular Weight |
|---|---|---|---|
| 3-Fluoro-3-(4-fluorophenyl)cyclobutane-1-carboxylic acid | 2007920-55-8 | F, 4-F-Ph | 212.19 g/mol |
| 3-Fluoro-3-phenylcyclobutane-1-carboxylic acid | 1552265-55-0 | F, Ph | 194.21 g/mol |
| 3-(Hydroxymethyl)-3-fluorocyclobutane-1-carboxylic acid | 2305253-23-8 | F, CH₂OH | 148.14 g/mol |
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